molecular formula C21H26F2N2O8S2 B4331928 1,4-bis[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane

1,4-bis[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane

Cat. No. B4331928
M. Wt: 536.6 g/mol
InChI Key: TWDQAGMHXUCVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane, commonly known as FDDNP, is a chemical compound that has gained significant attention in the field of neuroscience research due to its ability to bind to beta-amyloid and tau proteins in the brain. Beta-amyloid and tau proteins are known to be involved in the development of Alzheimer's disease, and FDDNP has shown promising results in detecting these proteins in vivo.

Mechanism of Action

FDDNP binds to beta-amyloid and tau proteins in the brain, which allows for their detection through PET imaging. The binding of FDDNP to these proteins is thought to be due to the presence of the fluorine atoms in the compound, which interact with the electron-rich aromatic rings of the proteins.
Biochemical and Physiological Effects:
FDDNP has been shown to have no significant biochemical or physiological effects on the body, other than its ability to bind to beta-amyloid and tau proteins in the brain.

Advantages and Limitations for Lab Experiments

The use of FDDNP in lab experiments has several advantages, including its ability to detect beta-amyloid and tau proteins in vivo, its low toxicity, and its ease of synthesis. However, FDDNP is limited by its short half-life, which requires the use of a nearby cyclotron for PET imaging, and its high cost.

Future Directions

Future research with FDDNP may focus on improving its half-life and reducing its cost, as well as exploring its potential use in the development of new treatments for Alzheimer's disease and other neurodegenerative disorders. Additionally, FDDNP may be used in the study of other protein misfolding diseases, such as Parkinson's disease and Huntington's disease.

Scientific Research Applications

FDDNP has been widely used in scientific research as a PET imaging agent for the detection of beta-amyloid and tau proteins in the brain. PET imaging with FDDNP has shown promising results in the early diagnosis of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

1,4-bis[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F2N2O8S2/c1-30-16-10-14(22)20(12-18(16)32-3)34(26,27)24-6-5-7-25(9-8-24)35(28,29)21-13-19(33-4)17(31-2)11-15(21)23/h10-13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDQAGMHXUCVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F2N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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